

# Icotrokinra vs. Deucravacitinib: A Comparative Guide for Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of two novel oral therapies for moderate-to-severe plaque psoriasis, summarizing head-to-head clinical trial data, mechanisms of action, and experimental protocols for researchers and drug development professionals.

This guide provides a detailed comparison of **Icotrokinra**, a first-in-class investigational oral peptide targeting the IL-23 receptor, and Deucravacitinib, an approved oral TYK2 inhibitor. The focus of this comparison is on their efficacy and underlying mechanisms in the treatment of moderate-to-severe plaque psoriasis.

## Mechanism of Action: Targeting Key Inflammatory Pathways

**Icotrokinra** and Deucravacitinib employ distinct mechanisms to modulate the immune response that drives psoriasis.

**Icotrokinra** is an oral peptide that selectively blocks the interleukin-23 (IL-23) receptor.[1][2][3] [4][5][6][7][8] By binding to the IL-23 receptor, **Icotrokinra** inhibits IL-23-mediated signaling, which is a critical pathway in the pathogenesis of psoriasis.[9] This inhibition prevents the differentiation, proliferation, and activation of Th17 cells, a major source of pro-inflammatory cytokines like IL-17 that drive keratinocyte hyperproliferation and plaque formation.[9]

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11][12][13][14][15][16][17] Deucravacitinib binds to the



regulatory domain of TYK2, rather than the active catalytic domain, which confers its high selectivity.[11][12][15] By inhibiting TYK2, Deucravacitinib disrupts the signaling of key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[10][12][14][16]



Click to download full resolution via product page

Figure 1. Signaling pathways inhibited by **Icotrokinra** and Deucravacitinib.

## Comparative Efficacy: Head-to-Head Clinical Trial Data

The ICONIC-ADVANCE 1 & 2 Phase 3 clinical trials directly compared the efficacy of **Icotrokinra** to Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[1][18][19] [20]

Table 1: Key Efficacy Outcomes from Head-to-Head and Pivotal Trials



| Endpoint              | Icotrokinra<br>(ICONIC-<br>ADVANCE) | Deucravacitini<br>b (ICONIC-<br>ADVANCE) | Deucravacitini<br>b (POETYK<br>PSO-1 & 2) | Placebo              |
|-----------------------|-------------------------------------|------------------------------------------|-------------------------------------------|----------------------|
| IGA 0/1 at Week<br>16 | Superior to Deucravacitinib         | -                                        | 54% (PSO-1),<br>50% (PSO-2)               | 8% (ICONIC-<br>LEAD) |
| PASI 90 at Week<br>16 | Superior to Deucravacitinib         | -                                        | 36% (PSO-1),<br>35% (PSO-2)               | 4% (ICONIC-<br>LEAD) |
| IGA 0/1 at Week<br>24 | Superior to Deucravacitinib         | -                                        | -                                         | -                    |
| PASI 90 at Week<br>24 | Superior to Deucravacitinib         | -                                        | -                                         | -                    |

Note: Specific percentage improvements for **Icotrokinra** and Deucravacitinib in the ICONIC-ADVANCE trials were not publicly released at the time of this publication, but **Icotrokinra** demonstrated statistical superiority.[1][18][19][20] Deucravacitinib data from POETYK PSO trials are provided for context.

In the ICONIC-LEAD study, 65% of patients treated with **Icotrokinra** achieved an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin) at week 16, compared to 8% for placebo.[3][19] Furthermore, 50% of patients on **Icotrokinra** achieved a Psoriasis Area and Severity Index (PASI) 90 response at week 16, versus 4% for placebo.[3][19] Efficacy continued to improve at week 24, with 74% achieving IGA 0/1 and 65% achieving PASI 90.[3]

For Deucravacitinib, the pivotal POETYK PSO-1 and PSO-2 trials demonstrated its superiority over placebo and apremilast.[21] In these trials, a significantly higher proportion of patients receiving Deucravacitinib achieved PASI 75 and an sPGA score of 0/1 at week 16 compared to placebo.

# Experimental Protocols: A Look at the Clinical Trial Designs

The efficacy data for both compounds are derived from robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.







ICONIC Clinical Development Program (**Icotrokinra**): The program includes several Phase 3 studies, such as ICONIC-LEAD, ICONIC-TOTAL, and ICONIC-ADVANCE 1 & 2.[22][23]

- ICONIC-LEAD: This trial evaluated the efficacy and safety of Icotrokinra compared to
  placebo in participants aged 12 and older with moderate-to-severe plaque psoriasis.[22] The
  co-primary endpoints were the proportion of patients achieving PASI 90 and an IGA score of
  0/1 with at least a 2-grade improvement at week 16.[22]
- ICONIC-ADVANCE 1 & 2: These trials were designed to assess the efficacy and safety of Icotrokinra against both placebo and Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[18][19] The co-primary endpoints were the percentage of participants achieving an IGA score of 0 or 1 and a PASI 90 response at week 16.[18]

POETYK PSO Clinical Trial Program (Deucravacitinib): This program includes the POETYK PSO-1 and POETYK PSO-2 trials, as well as a long-term extension study.[21][24][25]

POETYK PSO-1 & PSO-2: These global Phase 3 studies were designed to evaluate the
efficacy and safety of Deucravacitinib (6 mg once daily) compared to both placebo and
apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[25][26]
The co-primary endpoints were the percentage of patients achieving PASI 75 and an sPGA
score of 0/1 at week 16 versus placebo.





Click to download full resolution via product page

Figure 2. Generalized workflow for a plaque psoriasis clinical trial.



### Safety and Tolerability

In the ICONIC-LEAD study, the proportion of patients experiencing adverse events was similar between the **Icotrokinra** and placebo groups (49% in both), with no new safety signals identified for **Icotrokinra**.[3][19] The ICONIC-ADVANCE trials also reported similar adverse event rates between **Icotrokinra** and placebo.[18]

The safety profile of Deucravacitinib in the POETYK PSO trials was consistent with previously reported results. Long-term data of up to three years from the POETYK PSO long-term extension trial have not identified any new safety signals.[26]

#### Conclusion

**Icotrokinra** and Deucravacitinib represent significant advancements in the oral treatment of moderate-to-severe plaque psoriasis, each with a distinct and targeted mechanism of action. Head-to-head data from the ICONIC-ADVANCE trials indicate that **Icotrokinra**, an oral IL-23 receptor antagonist, demonstrates superior efficacy in skin clearance compared to the selective TYK2 inhibitor, Deucravacitinib, at both 16 and 24 weeks. Both treatments have shown favorable safety profiles in their respective clinical trial programs. The availability of these two novel oral agents with different mechanisms of action provides promising new therapeutic options for patients and clinicians in the management of plaque psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dermatologytimes.com [dermatologytimes.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis
  [jnj.com]
- 4. accessnewswire.com [accessnewswire.com]



- 5. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [innovativemedicine.jnj.com]
- 6. youtube.com [youtube.com]
- 7. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 8. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | INN [investingnews.com]
- 9. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 13. omnihealthpractice.com [omnihealthpractice.com]
- 14. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. condrug.com [condrug.com]
- 16. What is the mechanism of action of deucravacitinib? Project LEAD [projectlead.dermsquared.com]
- 17. dovepress.com [dovepress.com]
- 18. hcplive.com [hcplive.com]
- 19. dermatologytimes.com [dermatologytimes.com]
- 20. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 21. ard.bmj.com [ard.bmj.com]
- 22. Icotrokinra results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 23. Icotrokinra Clinical Study Results Demonstrate Its Potential to Shift Treatment Paradigm and Set a New Standard for Treatment in Plaque Psoriasis BioSpace [biospace.com]
- 24. hcplive.com [hcplive.com]



- 25. Bristol Myers Squibb New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 26. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Icotrokinra vs. Deucravacitinib: A Comparative Guide for Plaque Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#icotrokinra-versus-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com